molecular formula C20H35NO2 B032206 N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine CAS No. 150314-37-7

N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine

Cat. No.: B032206
CAS No.: 150314-37-7
M. Wt: 321.5 g/mol
InChI Key: KRDUNUMTOBLEPM-QNEBEIHSSA-N
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Description

.gamma.-Linolenoyl Ethanolamide is a member of the family of fatty N-acyl ethanolamines, collectively known as endocannabinoids. These compounds are naturally occurring in the body and play a crucial role in various physiological processes, including pain modulation, appetite regulation, and immune response. .gamma.-Linolenoyl Ethanolamide is particularly noted for its interaction with cannabinoid receptors, making it a subject of interest in both medical and scientific research .

Scientific Research Applications

Chemistry

In chemistry, .gamma.-Linolenoyl Ethanolamide is studied for its unique chemical properties and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules and its interactions with various chemical reagents.

Biology

In biological research, .gamma.-Linolenoyl Ethanolamide is investigated for its role as an endocannabinoid. Studies focus on its effects on cellular signaling pathways, its interaction with cannabinoid receptors, and its potential therapeutic applications in treating conditions like inflammation, pain, and neurodegenerative diseases.

Medicine

In medicine, .gamma.-Linolenoyl Ethanolamide is explored for its potential as a therapeutic agent. Its ability to modulate the endocannabinoid system makes it a candidate for developing treatments for various medical conditions, including chronic pain, anxiety, and metabolic disorders.

Industry

In the industrial sector, .gamma.-Linolenoyl Ethanolamide is used in the development of new pharmaceuticals and nutraceuticals. Its unique properties make it valuable for creating products that target the endocannabinoid system, offering potential benefits in health and wellness.

Mechanism of Action

Target of Action

N-gamma-Linolenoylethanolamine (NAE 18:3) primarily targets the G-protein complex in cells . The G-protein complex is a group of proteins that act as molecular switches inside cells, involved in transmitting signals from a variety of stimuli outside a cell to its interior .

Mode of Action

The activity of NAE 18:3 requires an intact G-protein complex . Specifically, genetic ablation of the Gβγ dimer or loss of the full set of atypical Gα subunits strongly attenuates an NAE-18:3–induced degreening of cotyledons in Arabidopsis (Arabidopsis thaliana) seedlings . This suggests that NAE 18:3 interacts with the G-protein complex to mediate its effects.

Biochemical Pathways

It is known that the effect of nae 18:3 involves, at least in part, transcriptional regulation ofchlorophyll biosynthesis and catabolism genes . In addition, there is feedforward transcriptional control of G-protein signaling components and G-protein interactors .

Pharmacokinetics

It is known that measurements of naes are challenging due to low concentrations under normal physiological conditions .

Result of Action

The molecular and cellular effects of NAE 18:3’s action include the degreening of cotyledons in Arabidopsis seedlings . This degreening effect is thought to be mediated by the compound’s interaction with the G-protein complex and its subsequent effects on the transcriptional regulation of chlorophyll biosynthesis and catabolism genes .

Action Environment

It is known that the activity of nae 18:3 requires an intact g-protein complex , suggesting that factors affecting the integrity of this complex could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of .gamma.-Linolenoyl Ethanolamide typically involves the reaction of .gamma.-Linolenic acid with ethanolamine. This process can be catalyzed by various agents, including enzymes or chemical catalysts. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

On an industrial scale, the production of .gamma.-Linolenoyl Ethanolamide may involve more sophisticated techniques such as continuous flow reactors and advanced purification methods. These methods ensure high efficiency and scalability, making the compound available for extensive research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

.gamma.-Linolenoyl Ethanolamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the double bonds in the fatty acid chain, altering the compound’s properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated or epoxidized derivatives, while reduction can yield saturated or partially saturated compounds. Substitution reactions can introduce new functional groups, creating a diverse array of derivatives with potentially unique biological activities.

Comparison with Similar Compounds

Similar Compounds

.gamma.-Linolenoyl Ethanolamide is similar to other endocannabinoids such as:

    Anandamide (AEA): Another well-known endocannabinoid that interacts with CB1 and CB2 receptors.

    2-Arachidonoylglycerol (2-AG): A prominent endocannabinoid involved in various physiological processes.

    Palmitoylethanolamide (PEA): Known for its anti-inflammatory and analgesic properties.

Uniqueness

What sets .gamma.-Linolenoyl Ethanolamide apart from these similar compounds is its specific fatty acid composition and its unique interaction profile with cannabinoid receptors. This distinctiveness makes it a valuable compound for targeted research and potential therapeutic applications, offering unique benefits that other endocannabinoids may not provide.

Properties

IUPAC Name

(6Z,9Z,12Z)-N-(2-hydroxyethyl)octadeca-6,9,12-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,12-13,22H,2-5,8,11,14-19H2,1H3,(H,21,23)/b7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDUNUMTOBLEPM-QNEBEIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202613
Record name (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150314-37-7
Record name (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150314-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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